molecular formula C13H20N4O3 B019285 (+/-)-Lisofylline CAS No. 6493-06-7

(+/-)-Lisofylline

Número de catálogo: B019285
Número CAS: 6493-06-7
Peso molecular: 280.32 g/mol
Clave InChI: NSMXQKNUPPXBRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Evolution of Lisofylline Research

The research journey of Lisofylline began with its identification as a metabolite of pentoxifylline, a compound known for its hemorheological properties. researchgate.netwikipedia.orgguidetopharmacology.org Early investigations into LSF explored its capacity to reduce mortality in the context of serious infections, particularly those linked to cancer chemotherapy. researchgate.net This initial focus was based on its observed ability to inhibit the generation of phosphatidic acid and free fatty acids and block the release of pro-inflammatory cytokines in conditions of oxidative tissue injury and sepsis. researchgate.net

Over time, the research focus expanded as studies revealed LSF's potent immunomodulatory effects, particularly its impact on the immune system's inflammatory cascade. The discovery that LSF could inhibit interleukin-12 (IL-12) signaling and STAT4 activation marked a pivotal point, shifting research towards its potential in T helper 1 (Th1)-mediated autoimmune diseases. researchgate.netwikipedia.orgguidetopharmacology.orgoatext.comoup.comnih.govscirp.org This led to extensive academic investigation into its role in conditions such as type 1 diabetes, experimental autoimmune encephalomyelitis, and acute respiratory distress syndrome (ARDS). patsnap.comresearchgate.netwikipedia.orgguidetopharmacology.orgoatext.comoup.comnih.govscirp.orgoup.cominnovations-report.comduke.edunih.gov The recognition that the (R)-enantiomer of LSF holds enhanced activity compared to the racemic mixture or its parent compound, pentoxifylline, has also influenced the direction of more recent studies, focusing on stereoselective synthesis and evaluation of the individual enantiomers. wikipedia.orgrsc.org

Rationale for Comprehensive Academic Investigation of Lisofylline

The rationale for the comprehensive academic investigation of Lisofylline stems from its unique mechanism of action and its observed beneficial effects in various preclinical models of inflammatory and autoimmune diseases. Unlike many conventional anti-inflammatory agents, LSF's primary mode of action involves the disruption of specific intracellular signaling pathways crucial for the inflammatory response, notably the inhibition of IL-12-induced STAT4 phosphorylation and the subsequent reduction in pro-inflammatory cytokine production, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). patsnap.comresearchgate.netoatext.comoup.comnih.govoup.comnih.govscielo.br

Furthermore, research has highlighted LSF's ability to protect cells from cytokine-induced damage and oxidative stress, which are key features in the pathogenesis of diseases like type 1 diabetes and ARDS. Studies have demonstrated that LSF can preserve pancreatic beta cell function and viability in the presence of inflammatory cytokines, potentially by promoting mitochondrial metabolism. oup.comnih.govinnovations-report.comnih.gov Its capacity to reduce extracellular matrix deposition in kidney cells exposed to high glucose levels also underscores its potential relevance in addressing diabetic complications. oup.com The promising results observed in various animal models, such as the non-obese diabetic (NOD) mouse model for type 1 diabetes, where LSF treatment delayed disease onset and protected transplanted islets, have provided strong impetus for continued academic exploration. oatext.comnih.govscirp.orginnovations-report.comnih.gov Despite some limitations, such as its relatively short half-life, the distinct pharmacological profile of LSF and the potential to develop more stable or potent analogs continue to drive comprehensive academic investigation into its therapeutic applications. researchgate.netoatext.com

Detailed research findings supporting the rationale for LSF investigation include studies demonstrating its impact on cytokine levels and cellular function. For instance, in a study involving spontaneously diabetic NOD mice, treatment with LSF significantly reduced serum levels of interferon-gamma at 1 and 3 weeks post-islet transplantation compared to saline-treated controls. nih.gov

Treatment GroupTime Post-transplantSerum IFN-γ Levels
Saline Control1 weekElevated
LSF Treated1 weekMarkedly Reduced
Saline Control3 weeksElevated
LSF Treated3 weeksMarkedly Reduced

Another area of significant academic interest is LSF's effect on beta cell function and survival. Research using INS-1 cells (a beta cell line) and primary islets exposed to pro-inflammatory cytokines (IL-1β, IFN-γ, and TNF-α) has shown that LSF can restore key metabolic functions and viability. oup.com

Treatment ConditionMTT Metabolism (% of Control)Insulin Secretion (% of Control)Cell Viability (% of Control)
Control100100100
CytokinesReducedReducedReduced
Cytokines + LSF (20 μM)Restored towards control levelsRestored towards control levelsRestored towards control levels

These findings, among others, provide a strong scientific basis for the ongoing academic investigation into (+/-)-Lisofylline and its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Propiedades

IUPAC Name

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046343
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6493-06-7, 100324-81-0
Record name Penthydroxyfylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Lisofylline Action

Elucidating the Primary Mechanism of Action: Inhibition of Phosphatidic Acid Generation

A central mechanism of Lisofylline's action is the inhibition of phosphatidic acid (PA) generation. researchgate.netcaymanchem.comkarger.comoup.commedchemexpress.comabcam.comlabclinics.comlabchem.com.my PA is a crucial signaling lipid involved in various cellular processes, including inflammation. nih.govmdpi.comnih.gov Lisofylline selectively inhibits the generation of specific PA subspecies, particularly PA-1α, which are rapidly activated during inflammatory responses. oup.comnih.govnih.govnih.govoup.com This inhibition of PA generation is considered a significant factor in Lisofylline's ability to attenuate proinflammatory activities. nih.govnih.gov

Inhibition of Lysophosphatidic Acid Acyltransferase (LPAAT)

Lisofylline acts as a potent inhibitor of lysophosphatidic acid acyltransferase (LPAAT). karger.comlabclinics.comnih.govnih.govoatext.commedchemexpress.com LPAAT is an enzyme involved in the synthesis of phosphatidic acid by acylating lysophosphatidic acid. nih.gov By inhibiting LPAAT, Lisofylline effectively blocks the formation of PA-1α. nih.gov Studies have shown that Lisofylline inhibits the generation of phosphatidic acid from cytokine-activated LPAAT with an IC50 of 0.6 µM. caymanchem.comabcam.comlabclinics.comlabchem.com.my

Here is a table summarizing the effect of Lisofylline on LPAAT inhibition:

Target EnzymeLisofylline EffectIC50 (µM)Reference
LPAATInhibition0.6 caymanchem.comabcam.comlabclinics.comlabchem.com.my

Modulation of Lipid Inflammatory Mediator Production

Beyond inhibiting PA generation, Lisofylline also modulates the production of other lipid inflammatory mediators. karger.comoup.com It has been shown to decrease lipid peroxidation both in vitro and in vivo. adipogen.comkarger.comabcam.com Lipid peroxidation contributes to cellular damage during oxidative stress, and its inhibition by Lisofylline helps protect tissues. patsnap.com Lisofylline's effect on lipid mediators is thought to contribute to its protective effects in various inflammatory conditions. karger.comoup.com

Downstream Signaling Pathway Modulation by Lisofylline

Lisofylline's effects extend to modulating various downstream signaling pathways involved in inflammation, particularly those mediated by proinflammatory cytokines. researchgate.netpatsnap.com

Interference with Proinflammatory Cytokine Production and Release

Lisofylline has been shown to suppress the production and release of several proinflammatory cytokines. researchgate.netadipogen.comcaymanchem.comkarger.compatsnap.comoup.commedchemexpress.comabcam.comnih.govoatext.comoup.comnih.govardsnet.org This is a key aspect of its anti-inflammatory activity. It disrupts the signaling pathways of cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are significant drivers of inflammation. patsnap.comardsnet.orgnih.gov

Studies have demonstrated that Lisofylline can reduce the levels of proinflammatory cytokines in various models of inflammation. researchgate.netpatsnap.comnih.govardsnet.org For example, in a murine model of lung injury, Lisofylline significantly inhibited the release of TNF, gamma interferon (IFN-γ), IL-6, and IL-1 into bronchoalveolar lavage fluid. ardsnet.org In mice treated with Lisofylline, there was a suppression of systemic levels of IFN-γ and TNF-α. nih.gov

Here is a table summarizing some observed effects of Lisofylline on proinflammatory cytokine levels:

CytokineEffect of Lisofylline TreatmentModel/ContextReference
TNF-αSuppression/InhibitionMurine lung injury, Experimental sepsis, Mice researchgate.netpatsnap.comnih.govardsnet.org
IFN-γSuppression/InhibitionMurine lung injury, Mice adipogen.comcaymanchem.comnih.govardsnet.org
IL-6InhibitionMurine lung injury ardsnet.org
IL-1βInhibitionMurine lung injury karger.comardsnet.org
IL-12Inhibition of signalingVarious inflammatory disorders researchgate.netadipogen.comcaymanchem.comcaymanchem.comoatext.comoup.comwikipedia.orgoatext.com
Interleukin-1 (IL-1) Signaling Inhibition

Lisofylline interferes with Interleukin-1 (IL-1) signaling. caymanchem.comoup.commedchemexpress.comnih.govoup.comoup.comwikipedia.org IL-1β is a potent proinflammatory cytokine involved in various inflammatory processes and has been shown to cause dysfunction in cells like pancreatic islet cells. mdpi.comnih.govoup.comnih.gov Lisofylline has been demonstrated to ameliorate IL-1β-induced dysfunction in cultured rat islets. oup.comnih.govoup.com While IL-1β can induce inducible nitric oxide synthase (iNOS), the ameliorating effect of Lisofylline on IL-1β-induced islet dysfunction does not appear to involve modulating iNOS expression. oup.comnih.govoup.com Instead, the protective effect is linked to the inhibition of lipid mediators like PA. oup.com

Tumor Necrosis Factor-alpha (TNF-α) Suppression

Lisofylline has been shown to suppress the production and action of Tumor Necrosis Factor-alpha (TNF-α), a key proinflammatory cytokine. caymanchem.comresearchgate.netncats.iokarger.commedchemexpress.comnih.govtargetmol.com Studies have demonstrated that lisofylline can inhibit TNF-α release in a dose-dependent manner when human blood is stimulated with various agents, including endotoxin from Salmonella and Escherichia coli, zymosan, and protein A. ncats.iomedchemexpress.com This inhibitory effect on monokine release, including TNF-α, was observed to be generally greater following stimulation with monokines compared to lipopolysaccharide (LPS) stimulation. ncats.io Lisofylline has also been reported to inhibit the effects of TNF-α by interrupting specific signal transduction pathways. karger.com Compared to pentoxifylline, lisofylline has shown significantly higher potency (800-fold) in inhibiting the synthesis of proinflammatory mediators, including TNF-α. karger.com

Interferon-gamma (IFN-γ) Production Inhibition

Inhibition of Interferon-gamma (IFN-γ) production is another key mechanism of action attributed to lisofylline. caymanchem.comresearchgate.netmedchemexpress.comnih.govtargetmol.complos.orgaai.orgnih.govadipogen.com IFN-γ is a crucial cytokine involved in T-helper 1 (Th1) cell differentiation and cell-mediated immune responses. researchgate.net Lisofylline has been shown to suppress IFN-γ production in various experimental models. caymanchem.comresearchgate.netmedchemexpress.comtargetmol.comnih.govadipogen.com For instance, in studies with non-obese diabetic (NOD) mice, lisofylline suppressed IFN-γ production in vivo. nih.gov In vitro studies using anti-CD3-stimulated T cells demonstrated that lisofylline blocked IL-12-enhanced IFN-γ production. nih.gov The diminished Th1 phenotype observed with lisofylline treatment is associated with a reduced capacity of individual T cell clones to secrete IFN-γ, which is linked to lower levels of IFN-γ mRNA. nih.gov

Inhibition of IL-12 Signaling and STAT4 Phosphorylation

Lisofylline is known to inhibit Interleukin-12 (IL-12) signaling and the subsequent phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4). caymanchem.comwikipedia.orgcaymanchem.comresearchgate.netmedchemexpress.comnih.govtargetmol.complos.orgaai.orgadipogen.comresearchgate.netoatext.comoatext.comnih.govguidetopharmacology.orgdiabetesjournals.orgoncotarget.comsoton.ac.uk IL-12 is a key cytokine that promotes Th1 differentiation and activates STAT4. wikipedia.orgnih.govplos.orgaai.orgresearchgate.netoatext.com Lisofylline disrupts IL-12 signaling, which is crucial for Th1 cell development and IFN-γ production. wikipedia.orgnih.govplos.orgaai.orgoatext.com Studies have shown that lisofylline inhibits IL-12-induced increases in STAT4 tyrosine phosphorylation. nih.govdiabetesjournals.orgsoton.ac.uk This inhibition of STAT4 activation is considered a key mechanism by which lisofylline exerts its anti-inflammatory and immunomodulatory effects. wikipedia.orgresearchgate.netnih.govguidetopharmacology.org For example, in NOD mice, lisofylline prevents beta-cell dysfunction by inhibiting STAT4 phosphorylation, which interrupts IL-12 signaling. medchemexpress.comtargetmol.com While IL-12-dependent STAT4 phosphorylation enhances the transcription of certain genes like p66Shc, treatment with lisofylline has been shown to partly revert this effect, suggesting that while STAT4 phosphorylation is not essential for, it does enhance, p66shc transcription. researchgate.netoncotarget.com Lisofylline selectively inhibits IL-12 signaling compared to its S-enantiomer and pentoxifylline. nih.gov

Impact on Oxidative Stress Pathways

Lisofylline has demonstrated effects on oxidative stress pathways. plos.orgoup.com It has been reported to decrease lipid peroxidation. karger.comadipogen.com

Inhibition of Lipid Peroxidation

Lisofylline has been shown to inhibit lipid peroxidation both in vitro and in vivo. karger.comadipogen.com Lipid peroxidation is a process where free radicals damage lipids, contributing to cellular injury and inflammation. The ability of lisofylline to decrease lipid peroxidation suggests a protective effect against oxidative damage. karger.comadipogen.com

Effects on Cellular Metabolism and Function

Promotion of Mitochondrial Metabolism in Pancreatic Beta-Cells

Lisofylline has a notable impact on cellular metabolism and function, particularly in pancreatic beta-cells. medchemexpress.comoup.comnih.govdeepdyve.comnih.govresearchgate.net It has been shown to promote mitochondrial metabolism in these cells. oup.comnih.govdeepdyve.comresearchgate.net Proinflammatory cytokines can lead to a reduction in glucose-induced insulin secretion, mitochondrial activity, and viability in beta-cells. oup.comnih.govdeepdyve.com Studies using INS-1 cells, an insulin-secreting beta-cell line, have demonstrated that simultaneous application of lisofylline and cytokines restored insulin secretion, MTT metabolism (an indicator of mitochondrial metabolic activity), mitochondrial membrane potential, and cell viability to control levels. oup.comnih.govdeepdyve.com Lisofylline independently increased beta-cell MTT metabolism, insulin release, and glucose responsiveness. oup.comnih.govdeepdyve.com This suggests that promoting mitochondrial metabolism may be an underlying mechanism for lisofylline's protective effect on beta-cells against cytokine-induced damage. oup.comnih.govdeepdyve.comresearchgate.net In human islets studied ex vivo, lisofylline reversed the disruption of metabolic activity and insulin secretion caused by inflammatory cytokines. oatext.com

Table 1: Effects of Lisofylline on INS-1 Beta-Cells in the Presence of Proinflammatory Cytokines

ParameterCytokines AloneCytokines + Lisofylline
Basal Insulin SecretionReducedRestored to control
Glucose-Stimulated Insulin SecretionReducedRestored to control
MTT MetabolismReducedRestored to control
Mitochondrial Membrane PotentialReducedRestored to control
Cell ViabilityReduced (DNA breakage)Restored to control

Based on research findings in INS-1 cells exposed to a combination of IL-1β, TNFα, and IFNγ. oup.comnih.govdeepdyve.com

Lisofylline's ability to enhance mitochondrial function and metabolism in beta-cells is considered a key factor in its protective role against proinflammatory cytokine-mediated dysfunction. oup.comnih.govdeepdyve.comresearchgate.net

(+/-)-Lisofylline, also known as 1-(5-Hydroxyhexyl)-3,7-dimethylxanthine, is a synthetic small molecule that has been investigated for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune disorders like type 1 diabetes mellitus wikipedia.orgnih.govresearchgate.net. It is a metabolite of pentoxifylline wikipedia.orgresearchgate.net. Research has focused on its anti-inflammatory and immunomodulatory properties, including its effects on pancreatic beta-cells and their capacity for insulin release researchgate.netoup.comoatext.comnih.govdeepdyve.comscirp.org.

2.3.2. Regulation of Beta-Cell Insulin Release Capacity

Proinflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ), play a significant role in the dysfunction and destruction of pancreatic beta-cells, which is a key pathological event in type 1 diabetes oup.comnih.govdeepdyve.com. These cytokines can lead to a reduction in glucose-induced insulin secretion and mitochondrial activity in beta-cells oup.comnih.govdeepdyve.com.

Lisofylline (LSF) has demonstrated protective effects on pancreatic beta-cells against damage induced by proinflammatory cytokines oup.comnih.govdeepdyve.com. Studies using insulin-secreting cell lines, such as INS-1 cells, and isolated pancreatic islets have shown that LSF can preserve beta-cell insulin secretion in the presence of these inflammatory mediators oup.comnih.govnih.gov.

The mechanism by which LSF regulates beta-cell insulin release capacity appears to involve the promotion of mitochondrial metabolism oup.comnih.govdeepdyve.com. Mitochondria are crucial organelles in beta-cells, playing a vital role in regulating insulin secretion and controlling cellular viability oup.comnih.gov. Cytokine exposure reduces mitochondrial activity, as measured by MTT metabolism, and simultaneous application of LSF with cytokines has been shown to restore mitochondrial metabolism, membrane potential, and cell viability to control levels oup.comnih.govdeepdyve.com.

Furthermore, LSF itself has been observed to increase beta-cell MTT metabolism, insulin release, and glucose responsiveness independently of cytokine exposure oup.comdeepdyve.com. This suggests that LSF may have a direct stimulatory effect on beta-cell function oup.comdeepdyve.com. For instance, studies have shown that LSF at concentrations of 10 and 50 μm can increase both basal and glucose-stimulated MTT metabolism and insulin secretion in INS-1 cells oup.com. An increase in both basal and glucose-stimulated insulin secretion has been consistently observed with 20 μm LSF alone oup.com.

Research findings indicate that LSF can reverse the reduction in insulin secretion caused by inflammatory mediators like 12(S)-HETE, a product of 12-lipoxygenase activity oup.com. This protective effect is associated with LSF's ability to protect mitochondrial function oup.com.

The protective effects of LSF on beta-cell function and viability in the presence of inflammatory cytokines have been observed in various experimental settings, including in vitro studies with INS-1 cells and isolated human islets, and in vivo studies using non-obese diabetic (NOD) mice, a model for type 1 diabetes oup.comoatext.comnih.govscirp.orgnih.govoatext.com. In these models, LSF treatment helped preserve glucose-stimulated insulin secretion and reduced beta-cell apoptosis induced by inflammatory cytokines oatext.comoatext.com.

The inactive analog of LSF, CT 1501S, did not exhibit the same protective effects on insulin secretion or mitochondrial metabolism, suggesting the specificity of LSF's actions oup.com.

Data from studies on INS-1 cells treated with a combination of IL-1β, IFNγ, and TNFα, with or without LSF, illustrate the impact of LSF on insulin secretion.

Treatment GroupBasal Insulin Secretion (ng/ml·h)Glucose-Stimulated Insulin Secretion (ng/ml·h)
Control10.0 ± 0.4617.4 ± 1.86
Cytokines7.8 ± 0.3011.6 ± 0.86
Cytokines + 20 μm LSFRestored to control levelsRestored to control levels

*P < 0.005 compared to control. oup.comnih.gov

This data indicates that while cytokines significantly reduce both basal and glucose-stimulated insulin secretion, the addition of LSF can restore these levels. oup.comnih.gov

Another study examining the effects of LSF alone on INS-1 cells showed a dose-dependent increase in insulin secretion and MTT metabolism after 18 hours of treatment. oup.com

LSF Concentration (μm)Basal Insulin SecretionGlucose-Stimulated Insulin SecretionMTT Metabolism
0BaselineBaselineBaseline
10IncreasedIncreasedIncreased
50IncreasedIncreasedIncreased
100Not specifiedNot specifiedNot specified

Data suggests increases at 10 and 50 μm concentrations. oup.com

These findings collectively highlight Lisofylline's capacity to positively influence beta-cell insulin release, particularly in mitigating the detrimental effects of inflammatory cytokines and potentially through direct effects on mitochondrial function.

Therapeutic Applications and Disease Research of Lisofylline

Diabetes Mellitus Research

Inflammation plays a significant role in the pathophysiology of both type 1 and type 2 diabetes. oatext.comoatext.com Beta-cell dysfunction, apoptosis, and de-differentiation are recognized outcomes of inflammation and exposure to pro-inflammatory cytokines. oatext.comoatext.com Preserving beta-cell function in an inflammatory environment is considered a pivotal achievement in diabetic therapeutics. oatext.comoatext.com Lisofylline, an anti-inflammatory compound, has been investigated for its potential to protect beta cells and improve outcomes in diabetes research. oatext.comresearchgate.net

Type 1 Diabetes Mellitus (T1DM)

Type 1 diabetes mellitus is an autoimmune disorder characterized by immune damage to pancreatic beta-cells. google.com Lisofylline has shown potential in preventing type 1 diabetes in preclinical models. wikipedia.org Its anti-inflammatory and immunomodulatory effects, particularly the inhibition of IL-12 signaling and STAT4 activation, are believed to contribute to its beneficial effects in T1DM. wikipedia.orgresearchgate.net

Protection of Pancreatic Beta-Cells

Studies have demonstrated that Lisofylline can protect pancreatic beta-cells from damage induced by pro-inflammatory cytokines. nih.govresearchgate.netdeepdyve.com In vitro studies using insulin-secreting cells exposed to a combination of inflammatory cytokines (IL-1β, TNFα, and IFNγ) showed that Lisofylline preserved insulin secretion, inhibited DNA damage, and maintained cell viability. deepdyve.comnih.gov The mechanism of this protection may involve promoting mitochondrial metabolism in beta-cells. deepdyve.com Lisofylline has been shown to restore glucose-stimulated insulin secretion and mitochondrial activity in cytokine-treated beta-cells. deepdyve.com

Prevention of Beta-Cell Dysfunction

Lisofylline has been shown to maintain beta-cell insulin secretory function even in the presence of inflammatory cytokine insult. scirp.org Research indicates that it can reverse the disruption of metabolic activity and insulin secretion in human islets studied ex vivo. oatext.com Lisofylline enhances glucose-stimulated insulin secretion in both in vivo and in vitro studies, suggesting it can improve beta-cell functioning. nih.gov This effect is not limited to already dysfunctional beta cells, as it was observed in studies using normal rat pancreas. nih.gov

Prevention of Autoimmune Recurrence Following Islet Transplantation

Pancreatic islet transplantation is a promising treatment for type 1 diabetes, but autoimmune reactivity can destroy the engrafted islets, leading to diabetes recurrence. innovations-report.comnih.gov Studies in diabetic mice that received islet transplants showed that treatment with Lisofylline prevented the recurrence of autoimmune diabetes. innovations-report.comnih.gov LSF-treated mice maintained healthy glucose levels significantly longer than control groups. innovations-report.comnih.gov Immunohistochemistry revealed the retention of insulin-positive cells in the grafts of the LSF-treated recipients. nih.gov This suggests that Lisofylline may have therapeutic value in preventing autoimmune recurrence after islet transplantation. nih.govresearchgate.net

Table 1: Effect of Lisofylline on Glucose Levels in Diabetic Mice Post-Islet Transplantation

Treatment GroupMean Duration of Healthy Glucose Levels
Lisofylline-treated>65 days innovations-report.comnih.gov
Saline-treated (Control)6 days innovations-report.comnih.gov
Preservation of Beta-Cell Functional Mass During Islet Isolation

Lisofylline may also have therapeutic value in the preservation of beta-cell functional mass during islet isolation procedures. nih.govresearchgate.net While specific detailed research findings on this exact topic from the provided sources are less explicit compared to other areas, the compound's demonstrated ability to protect beta cells from inflammatory damage and improve their viability and function in vitro and after transplantation supports this potential application. nih.govoatext.comresearchgate.netdeepdyve.comnih.gov

Type 2 Diabetes Mellitus (T2DM)

While research on Lisofylline has heavily focused on Type 1 diabetes due to its anti-inflammatory and immunomodulatory properties, there is also research suggesting its potential in Type 2 diabetes. oatext.comoatext.com Studies have indicated that Lisofylline could be useful in treating Type 2 diabetes, potentially by preventing the buildup of certain by-products of fat metabolism, such as ceramide, which are linked to insulin resistance. garvan.org.ausciencedaily.comperarin.com In preclinical studies, Lisofylline has shown the ability to improve insulin action under various dietary conditions, suggesting its potential for treating obesity-related insulin resistance. garvan.org.ausciencedaily.comperarin.combiospace.com

Improvement of Insulin Action and Glucose Levels in Obesity-Related Insulin Resistance

Studies have indicated that (+/-)-Lisofylline may be beneficial in addressing obesity-related insulin resistance. Research in mice fed high-fat diets showed that this compound was effective in improving insulin action and glucose tolerance. sciencedaily.comgarvan.org.aunih.govnih.gov This effect was observed across different dietary conditions in mouse models. sciencedaily.comgarvan.org.au The mechanism is believed to involve the prevention of the buildup of certain by-products of fat metabolism that interfere with the normal movement of glucose into cells. sciencedaily.comgarvan.org.au

Prevention of Fat Metabolite Accumulation (e.g., Ceramide)

A key area of research into the effects of this compound in insulin resistance involves its ability to prevent the accumulation of fat metabolites, such as ceramide. sciencedaily.comgarvan.org.audiabetesjournals.orgnih.gov Studies have shown that a buildup of ceramide in muscle is correlated with the development of insulin resistance. sciencedaily.comgarvan.org.au this compound has been found to be effective in preventing the accumulation of several fat metabolites, including ceramide, in the muscle of fat-fed mice. sciencedaily.comgarvan.org.audiabetesjournals.orgnih.gov While the exact mechanisms are still being investigated, it is suggested that this effect may be related to the anti-inflammatory properties of this compound. sciencedaily.comgarvan.org.au By preventing ceramide accumulation, this compound may improve the transmission of signals between molecules inside cells, thereby enhancing insulin effectiveness. sciencedaily.comgarvan.org.au

Diabetic Complications Research

This compound has been investigated for its potential to mitigate diabetic complications, particularly diabetic nephropathy. oup.comnih.govrsc.org

Diabetic Nephropathy (DN)

Diabetic nephropathy is a serious complication of diabetes characterized by progressive kidney damage. oup.comrsc.orgoup.comresearchgate.net Chronic elevated glucose levels and activation of the renal renin-angiotensin system are implicated in its development, leading to the accumulation of extracellular matrix (ECM) in the glomeruli. oup.comoup.com Research has explored the protective effects of this compound on kidney cells involved in DN. oup.comnih.govrsc.org

Studies using human mesangial cells (HMCs) cultured in conditions of high glucose (HG) or exposed to Angiotensin II (AngII) have shown that this compound can protect these cells from excessive ECM deposition. oup.comnih.govoup.com HG and AngII are known to increase levels of ECM proteins like fibronectin, collagen type IV, and laminin in HMCs. oup.comnih.govoup.com this compound has been demonstrated to decrease HG-induced fibronectin production and protect HMCs from the AngII-induced increase in expression of collagen type IV and laminin. oup.comnih.govoup.com This protective effect is believed to involve the reduction of matrix protein secretion, potentially through the regulation of TGF-β production and modulation of the p38 MAPK pathway. oup.comnih.gov

Connective Tissue Growth Factor (CTGF) is a profibrogenic cytokine that plays a role in promoting fibronectin synthesis and collagen production in mesangial cells, often acting downstream of TGF-β signaling. oup.comoup.com Research has shown that this compound can block the AngII induction of CTGF expression in HMCs. oup.comoup.com This reduction in CTGF expression by this compound may contribute to its protective effects against ECM deposition in diabetic nephropathy. oup.comoup.com

Transforming Growth Factor-beta (TGF-β) is a key growth factor involved in the pathogenesis of diabetic nephropathy, contributing to increased ECM production and fibrosis. oup.comoup.comresearchgate.net Studies have shown that this compound can reduce elevated levels of TGF-β in HMCs cultured under high glucose conditions. oup.comnih.govoup.com This attenuation of TGF-β production is suggested as one of the mechanisms by which this compound protects mesangial cells from glucose- and AngII-mediated ECM deposition. oup.comnih.govoup.com

Data Table: Effects of Lisofylline on Mesangial Cells

ConditionFibronectin Levels (Relative to Normal Glucose)TGF-β Levels (Relative to Normal Glucose)Collagen Type IV Expression (Relative to Control)Laminin Expression (Relative to Control)CTGF Expression (Relative to Control)
High Glucose (HG)Increased oup.comnih.govoup.comIncreased oup.comnih.govoup.comNot specified in HG studies oup.comnih.govoup.comNot specified in HG studies oup.comnih.govoup.comNot specified in HG studies oup.comnih.govoup.com
Angiotensin II (AngII)Not specified in AngII studies oup.comnih.govoup.comNot specified in AngII studies oup.comnih.govoup.comIncreased oup.comnih.govoup.comIncreased oup.comnih.govoup.comInduced oup.comoup.com
HG + LisofyllineDecreased (to control levels) oup.comnih.govoup.comDecreased (to control levels) oup.comnih.govoup.comNot specified in HG studies oup.comnih.govoup.comNot specified in HG studies oup.comnih.govoup.comNot specified in HG studies oup.comnih.govoup.com
AngII + LisofyllineNot specified in AngII studies oup.comnih.govoup.comNot specified in AngII studies oup.comnih.govoup.comBlocked induction oup.comnih.govoup.comBlocked induction oup.comnih.govoup.comBlocked induction oup.comoup.com
Reduction of Connective Tissue Growth Factor (CTGF) Expression

Inflammatory Disorders Research

Lisofylline is being developed as a potential treatment for various inflammatory diseases. wikipedia.orguni.luguidetopharmacology.orgnih.govjkchemical.comepa.govncats.io Its anti-inflammatory effects are linked to the inhibition of key mediators and cells involved in the inflammatory response, such as neutrophils and TNF-α. wikipedia.orguni.luguidetopharmacology.orgnih.govjkchemical.comepa.govncats.io

Acute Respiratory Distress Syndrome (ARDS) and Acute Lung Injury (ALI)

Lisofylline has been studied in clinical trials for the treatment of Acute Respiratory Distress Syndrome (ARDS) and Acute Lung Injury (ALI). wikipedia.orguni.luguidetopharmacology.orgnih.govjkchemical.comepa.govncats.io These conditions are characterized by widespread inflammation in the lungs, leading to impaired gas exchange.

Amelioration of Sepsis-Induced Lung Injury

In animal models of sepsis-induced lung injury, Lisofylline has demonstrated an ability to improve survival. Sepsis, a life-threatening condition caused by the body's response to infection, can lead to severe lung damage. The observed improvement in survival suggests a protective effect of Lisofylline in this context.

Reduction of Lung Leak

A key feature of ALI and ARDS is increased vascular permeability in the lungs, resulting in fluid leakage into the alveolar spaces. Research in animal models of sepsis-induced lung injury has shown that Lisofylline can reduce this lung leak. This effect may contribute to the amelioration of lung injury by maintaining the integrity of the alveolar-capillary barrier.

Sepsis and Endotoxemia

Beyond its effects on lung injury, Lisofylline has also been investigated in the broader context of sepsis and endotoxemia. Animal models of sepsis have shown that Lisofylline treatment can lead to improved survival. nih.gov This finding suggests that Lisofylline's anti-inflammatory properties may have systemic benefits in mitigating the severe consequences of sepsis.

Inflammatory Bowel Disease (IBD) and Colitis

Research has also explored the potential of Lisofylline in the treatment of inflammatory bowel disease (IBD), specifically in models of colitis.

Reduction of Inflammation and Necrosis in Distal Colon

In studies using mice with DSS-induced colitis, Lisofylline treatment was found to reduce both inflammation and necrosis in the distal colon. This indicates a potential therapeutic effect of Lisofylline in reducing tissue damage and the inflammatory response in the colon, which are hallmarks of IBD.

Amelioration of Macroscopic and Histologic Mucosal Damage

Lisofylline has demonstrated the ability to ameliorate macroscopic and histologic mucosal damage in experimental models. In a rat model of trinitrobenzene sulfonic acid (TNBS)-induced experimental colitis, systemic administration of lisofylline significantly improved macroscopic and histological colonic damage. karger.com This suggests a potential role for lisofylline in mitigating intestinal inflammation.

Studies in rats subjected to hemorrhagic shock and resuscitation (HS/R) also indicated that treatment with lisofylline ameliorated the development of histologic evidence of mucosal damage and hyperpermeability. nih.gov Lisofylline treatment during ischemia or just before reperfusion was effective in reducing ischemia- and ischemia/reperfusion-induced gut barrier dysfunction. nih.gov This effect might be related to the preservation of villus height. nih.gov

Preliminary studies in animals suggested that lisofylline might limit the severity of ulcerative mucositis induced by chemotherapy and decrease the incidence of mucositis induced by radiation. cancernetwork.com A preliminary review of data from a study indicated that high-dose lisofylline favorably affects the severity of ulcerative mucositis induced by cytarabine. cancernetwork.com In another study, administration of standard or low doses of lisofylline immediately prior to and during radiation appeared protective, with treated patients not developing frank ulcerations. cancernetwork.com

Rheumatoid Arthritis (RA) and Collagen-Induced Arthritis (CIA)

Lisofylline has been investigated in the context of rheumatoid arthritis (RA) and collagen-induced arthritis (CIA), an accepted animal model of RA. nih.govuj.edu.pl Lisofylline is a methylxanthine derivative with anti-inflammatory effects, known to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β and increase the production of anti-inflammatory IL-10. innovareacademics.in It is also a functional inhibitor of phosphatidic acid generation, which is involved in pro-inflammatory cytokine release. karger.comradioloncol.com

In a study evaluating phosphodiesterase (PDE) inhibitors, racemic lisofylline ((±)-LSF) was tested in the CIA model in rats. nih.govuj.edu.pl Results indicated that (±)-LSF decreased CIA progression with an IC₅₀ of 1.06 mg/L. nih.govuj.edu.pl This suggests an anti-arthritic potency. nih.govuj.edu.pl Lisofylline most strongly inhibits hrPDE3A and hrPDE4B. nih.govuj.edu.pl

Further research in mice with CIA explored the role of Interleukin-23 (IL-23) and microRNA-223 (miR-223) in osteoclastogenesis and arthritis. nih.govresearchgate.net Lisofylline, identified as mainly a selective inhibitor of STAT4, was shown to dampen arthritis in this mouse model by reducing miR-223-associated osteoclastogenesis. nih.govresearchgate.net Treatment with lisofylline (50 mg/kg intraperitoneally daily) from day 22 to 36 in mice with CIA significantly reduced arthritis scores and incidence compared to a control group treated with PBS. researchgate.net Lisofylline treatment also reduced the expression of miR-223 and phospho-STAT4 (p-STAT4), as well as the number of TRAP-positive cells in joint extracts of mice with CIA. researchgate.net

The anti-inflammatory effects of lisofylline, including the inhibition of TNF-α, IL-1β, IL-6, macrophage inflammatory protein-lα, TGF-β, and IFN-γ production, support its roles in immunoregulation relevant to conditions like RA. nih.gov

Chemotherapy and Radiation-Related Toxicities

Lisofylline has been investigated for its potential to reduce toxicities associated with chemotherapy and radiation. cancernetwork.comnih.govardsnet.org It is a xanthine derivative capable of inhibiting the release of various cytokines, including TNF-α, TGF-β, MIP-1α, IFN-γ, Il-1β, and IL-6. radioloncol.com Its mechanism may involve the inhibition of acyl-substituted unsaturated phosphatidic acid, a second messenger lipid implicated in pro-inflammatory cytokine cellular activation. radioloncol.com Lisofylline also decreases white cell adhesiveness. radioloncol.com

Lisofylline has been studied in patients undergoing intensive chemotherapy and/or radiation therapy for bone marrow transplantation, induction therapy in acute myeloid leukemia, or biological therapy for other oncologic diseases. ardsnet.org In a study of patients undergoing chemotherapy and radiation for bone marrow transplantation, lisofylline suppressed the formation of serum hydroperoxyoctadecadienoic acids (HPODEs) in a dose-dependent manner. ardsnet.org Elevated levels of HPODEs in circulation on the day of transplant were predictive of subsequent mortality. cancernetwork.comardsnet.org Earlier studies indicated that lisofylline decreases elevated HPODE levels and prevents the rise in oxidized lipids following exposure to radiation and/or chemotherapy, correlating with a reduction in toxicity and mortality after allogeneic bone marrow transplantation. cancernetwork.com

The potential of lisofylline to enhance the response to ionizing radiation of the EMT-6 murine mammary carcinoma in vitro and in vivo has also been assessed. nih.gov Lisofylline was a more effective modifier of gamma-radiation therapy than pentoxifylline in this model. nih.gov

Lisofylline has been shown to improve hematological recovery after 5-fluorouracil (5-FU) treatment in mice. nih.govaacrjournals.orgdntb.gov.ua Cytotoxic therapy can induce hematopoietic inhibitors, contributing to prolonged myelosuppression. aacrjournals.org Lisofylline inhibits the signaling and/or release of certain hematopoietic inhibitory molecules, such as transforming growth factor β (TGF-β). radioloncol.comaacrjournals.org

Treatment of murine bone marrow cells with 5-FU results in the release of a non-dialyzable inhibitor of progenitor (colony-forming unit-granulocyte macrophage; CFU-GM) proliferation. aacrjournals.org When murine bone marrow cells were treated with 5-FU plus lisofylline, the release of this inhibitor of CFU-GM proliferation was blocked, and neutralizing antibody and Western blot analysis indicated that the inhibitor was TGF-β. aacrjournals.org

In BALB/c mice treated with high-dose 5-FU, lisofylline significantly accelerated neutrophil recovery in multiple experiments. aacrjournals.org Additionally, platelet, reticulocyte, and CFU-GM regeneration were significantly accelerated in mice treated with lisofylline compared to control mice. aacrjournals.org Lisofylline did not have significant effects on the ability of 5-FU to kill hematopoietic progenitor cells, nor did it stimulate or inhibit the proliferation of CFU-GM. aacrjournals.org

Lisofylline inhibited transforming growth factor β release and enhanced trilineage hematopoietic recovery after 5-fluorouracil treatment in mice. aacrjournals.orgdntb.gov.ua In the high dose therapy/EMT-6 mammary carcinoma model, lisofylline selectively enhanced hematopoietic recovery and increased tumor response to cytotoxic therapy when administered along with high dose cyclophosphamide, melphalan, BCNU, or 5-fluorouracil. nih.gov

Summary of Hematological Recovery after 5-Fluorouracil Treatment in Mice

Treatment GroupNeutrophil RecoveryPlatelet RegenerationReticulocyte RegenerationCFU-GM RegenerationTGF-β Release Inhibition
5-FU AloneBaseline/DelayedBaseline/DelayedBaseline/DelayedBaseline/DelayedPresent
5-FU + LisofyllineAcceleratedAcceleratedAcceleratedAcceleratedBlocked

Based on findings in BALB/c mice treated with high-dose 5-FU aacrjournals.org.

Pharmacology and Pharmacokinetics in Research Settings

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to simulate drug behavior within a biological system. This method incorporates physiological parameters (such as organ volumes, blood flows) and drug-specific parameters (like permeability, metabolism rates) to predict drug concentrations in various tissues and fluids over time. PBPK models provide a more comprehensive understanding of drug disposition compared to traditional compartmental models.

A PBPK model has been developed to describe the serum pharmacokinetics and tissue distribution of lisofylline (LSF) in mice following intravenous administration. This model utilized ADAPT II software and simultaneously fitted all pharmacokinetic profiles to obtain model parameters. nih.govebi.ac.uknih.gov The developed model effectively characterized LSF disposition in mice. nih.govebi.ac.uknih.gov PBPK models in animals can be used to predict drug concentrations in both human plasma and tissues. nih.gov

Prediction of Lisofylline Concentrations in Serum and Tissues

PBPK modeling has been employed to predict LSF concentrations in human serum and tissues. After scaling the mouse PBPK model to humans, a good agreement was observed between the model-predicted serum LSF concentration-time profiles and those reported in the literature following an intravenous dose of 3 mg/kg. nih.govebi.ac.uknih.gov

However, simulations based on the PBPK model predicted considerably lower LSF concentrations in human tissues following oral administration of a 6 mg/kg dose compared to intravenous administration. nih.gov These predicted concentrations following oral administration may not be sufficient to exert a pharmacological effect. nih.govebi.ac.uk

The PBPK model developed for mice included separate compartments for various tissues studied, as well as arterial and venous plasma compartments. nih.govresearchgate.net It was assumed that these compartments were well mixed and that the drug concentration in the venous plasma leaving a tissue was in equilibrium with that in the tissue. nih.govresearchgate.net Non-sampled tissues were grouped into a remainder compartment. nih.govresearchgate.net The model-predicted profiles showed good agreement with experimental data in mice. nih.gov

Metabolism and Elimination Pathways

Lisofylline undergoes metabolism in the body, primarily in the liver. Understanding its metabolic pathways and elimination routes is essential for comprehending its pharmacokinetic profile.

In human liver microsomes, lisofylline is metabolized by cytochrome P450 enzymes into two main metabolites: lisofylline 4,5-diol and pentoxifylline. nih.gov

Cytochrome P450 Metabolism (CYP3A4, CYP2A6)

The formation of lisofylline 4,5-diol in human liver microsomes exhibits biphasic kinetics, indicating the involvement of multiple enzymes with different affinities. nih.govnih.gov Studies using isoform-selective chemical inhibitors and cDNA-expressed human CYP enzymes have implicated CYP3A4 as the low KM enzyme and CYP2A6 as the high KM enzyme responsible for the formation of lisofylline 4,5-diol. nih.govnih.gov

Data for the formation of pentoxifylline from LSF also showed a biphasic pattern. nih.gov The low KM enzyme involved in pentoxifylline formation was not a cytochrome P450, while the high-affinity enzyme was identified as CYP1A2. nih.gov

In mice, the estimated intrinsic hepatic clearance of LSF was 5.427 ml/min, and the hepatic clearance calculated using the well-stirred model was 1.22 ml/min. nih.govebi.ac.uknih.gov The renal clearance of LSF in mice was found to be zero. nih.govebi.ac.uknih.gov

However, the plasma hepatic clearance calculated based on in vivo intrinsic clearance in humans (477.54 ml/min) was considerably lower than the total clearance determined from human study data (1,282.88 ml/min). nih.gov This suggests that elimination pathways other than hepatic metabolism likely exist in humans. nih.gov

Data Table: Kinetic Parameters for Lisofylline Metabolism in Human Liver Microsomes nih.govnih.gov

MetaboliteEnzymeKM (mM or µM)Vmax (nmol/min/mg protein)
Lisofylline 4,5-diolCYP3A40.0230 (mM)0.0565
Lisofylline 4,5-diolCYP2A64.23 (mM)0.429
PentoxifyllineNon-CYP0.282 (µM)0.003
PentoxifyllineCYP1A2158 (µM)0.928

In Vitro and In Vivo Pharmacodynamic Studies

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug and its mechanism of action. Research on (+/-)-Lisofylline has explored its effects in various in vitro and in vivo models.

Lisofylline has been shown to inhibit lysophosphatidic acid acyltransferase with an IC50 of 0.6 µM in lipopolysaccharide (LPS)-stimulated P388 cells. nih.govmedchemexpress.comtargetmol.com It is known that phosphatidic acid is a key mediator in pro-inflammatory cytokine release. nih.gov

In vitro studies have demonstrated that lisofylline can block IL-12-driven Th1 differentiation and T cell proliferation. medchemexpress.comtargetmol.com However, it does not appear to affect IL-12 secretion from antigen-presenting cells (APCs) ex vivo or in vitro. medchemexpress.com

Lisofylline has also been shown to reduce the impairment of insulin secretion induced by IL-1β in cultured rat islet cells and suppress IFN-γ production. nih.govmedchemexpress.comtargetmol.com It prevents β cell dysfunction in NOD mice by inhibiting STAT4 phosphorylation, which disrupts IL-12 signaling. medchemexpress.comtargetmol.com

In vivo studies in mice have shown that lisofylline improves survival following injection with a lethal dose of LPS and ameliorates sepsis-induced lung injury in minipigs. nih.govmedchemexpress.com Pretreatment with lisofylline reduced lung leak in rats given IL-1 intratracheally, although it did not decrease neutrophil accumulation. nih.govmedchemexpress.com Lisofylline has also been shown to suppress TNF-α release in vivo in mice and ex vivo in human blood stimulated with endotoxin. nih.govmedchemexpress.com

In a pharmacokinetic-pharmacodynamic (PK/PD) analysis in mice challenged with LPS, both pentoxifylline and lisofylline reduced LPS-induced serum TNF-α concentrations in a dose-dependent manner. karger.com The PK/PD analysis indicated that the drug concentration causing 50% of TNF inhibition (IC50) was lower for pentoxifylline (0.47 µg/ml) compared to lisofylline (1.61 µg/ml). karger.com

In vitro studies assessing the effect of lisofylline on red blood cells (RBC) from healthy donors and patients with chronic venous disease showed that lisofylline significantly increased the deformability of RBC. frontierspartnerships.orgnih.gov This suggests that lisofylline may contribute to the in vivo hemorheological effects of pentoxifylline. frontierspartnerships.orgnih.gov However, lisofylline did not have a significant effect on the aggregation of RBC in vitro. frontierspartnerships.orgnih.gov

Research also indicates that lisofylline can protect pancreatic β-cells from pro-inflammatory cytokine damage by promoting mitochondrial metabolism. oup.com Simultaneous application of lisofylline and cytokines to INS-1 cells restored insulin secretion, MTT metabolism, mitochondrial membrane potential, and cell viability to control levels. oup.com Lisofylline alone increased β-cell MTT metabolism, insulin release, and glucose responsiveness. oup.com

Preclinical and Clinical Research Methodologies for Lisofylline

In Vitro Experimental Models

In vitro studies have been crucial in understanding the cellular mechanisms of action of Lisofylline. These studies often involve exposing specific cell types to Lisofylline and observing its effects on various biological processes, such as inflammation, cell viability, and function.

Cell Culture Studies (e.g., INS-1 cells, Human Mesangial Cells, Human Bronchial Fibroblasts)

Cell culture studies have provided insights into how Lisofylline affects different cell types relevant to inflammatory and metabolic diseases.

INS-1 cells: This is an insulin-secreting rat beta cell line commonly used to study beta cell function and viability. Studies using INS-1 cells have shown that Lisofylline can protect these cells from damage induced by proinflammatory cytokines like IL-1β, TNF-α, and IFN-γ. Lisofylline helped restore insulin secretion, mitochondrial metabolism (measured by MTT assay), mitochondrial membrane potential, and cell viability in cytokine-treated INS-1 cells. It also independently increased glucose responsiveness, MTT metabolism, and insulin release in these cells. nih.govoup.comoatext.com

Human Mesangial Cells: Human mesangial cells (HMCs) are involved in the pathogenesis of diabetic nephropathy. In vitro studies with HMCs have demonstrated that Lisofylline can protect these cells from the effects of high glucose and angiotensin II, which are implicated in diabetic kidney disease. Lisofylline reduced the increased production of extracellular matrix proteins like fibronectin, collagen type IV, and laminin induced by high glucose or angiotensin II. It also decreased levels of TGF-β and modulated signaling pathways such as cAMP-responsive binding element and p38 MAPK phosphorylation, which are involved in extracellular matrix deposition. nih.govoup.comoup.com

Human Bronchial Fibroblasts: Lisofylline has been investigated for its effects on human bronchial fibroblasts (HBFs), particularly those derived from asthmatic patients. Studies have shown that Lisofylline can attenuate transforming growth factor β1 (TGF-β1)-induced fibroblast-to-myofibroblast transition (FMT), a process involved in airway remodeling in asthma. ptbioch.edu.plmdpi.comnih.gov

Islet Cell Studies

Studies on isolated pancreatic islet cells, including those from Non-Obese Diabetic (NOD) mice and rats, have been crucial for understanding Lisofylline's effects on insulin-producing beta cells. Lisofylline has been shown to preserve beta-cell insulin secretory function and inhibit DNA damage in isolated NOD islets exposed to IL-1β. ebi.ac.uknih.gov It can also enhance glucose-stimulated insulin secretion in isolated perfused pancreas preparations from normal rats. nih.gov Furthermore, Lisofylline has been reported to improve the function and viability of isolated or transplanted pancreatic islets and protect human islets from the negative effects of 12-lipoxygenase products. wikipedia.orginnovations-report.comnih.gov

Assessment of Red Blood Cell Deformability and Aggregation

In vitro studies have also assessed the effects of Lisofylline on the rheological properties of red blood cells (RBCs). These studies, often comparing Lisofylline to its parent compound pentoxifylline, have shown that Lisofylline can significantly increase the deformability (elongation) of RBCs from both healthy individuals and patients with chronic venous disease. However, Lisofylline did not show a significant effect on the aggregation of RBCs in vitro, suggesting its contribution to pentoxifylline's hemorheological effects is primarily through improving deformability. bmj.comfrontierspartnerships.orgresearchgate.netbibliotekanauki.pl

Animal Models of Disease

Animal models have been extensively used to investigate the in vivo efficacy of Lisofylline in preventing or treating various conditions, particularly diabetes and its complications.

Non-Obese Diabetic (NOD) Mice in Type 1 Diabetes Research

The NOD mouse is a widely used animal model that spontaneously develops autoimmune type 1 diabetes, mimicking the human disease. Lisofylline has been shown to prevent the onset of autoimmune diabetes in NOD mice. researchgate.netwikipedia.orgnih.govinnovations-report.comscirp.orgoatext.comosti.gov Studies in NOD mice indicate that Lisofylline suppresses IFN-γ production, reduces the onset of insulitis (inflammation of the pancreatic islets), and inhibits diabetes after the transfer of splenocytes from Lisofylline-treated donors to immunodeficient NOD mice. nih.govnih.gov While Lisofylline alone may not reverse established diabetes in NOD mice, combinations with agents like the GLP-1 receptor agonist exendin-4 have shown promise in reversing new-onset diabetes and maintaining euglycemia. scirp.orgosti.gov Lisofylline appears to exert its effects in NOD mice by targeting inflammatory pathways, such as inhibiting IL-12-mediated STAT4 signaling, which is crucial for T-cell activation and differentiation involved in autoimmune damage to beta cells. scirp.orgoatext.commedchemexpress.com

Streptozotocin-Treated Rats in Diabetes Research

The streptozotocin (STZ)-treated rat model is another common animal model used in diabetes research, particularly for studying beta-cell dysfunction and insulin secretion. Studies using STZ-treated rats have shown that Lisofylline can improve oral glucose tolerance and enhance insulin response. nih.govresearchgate.netnih.gov In multiple low-dose STZ-treated mice, a model for type 1 diabetes, Lisofylline treatment significantly reduced the incidence of diabetes, suppressed systemic levels of proinflammatory cytokines like IFN-gamma and TNF-alpha, inhibited macrophage infiltration in islets, restored islet insulin secretion, and reduced beta-cell apoptosis. nih.gov Lisofylline's ability to enhance glucose-stimulated insulin release in these models suggests a direct effect on residual functional beta cells. nih.gov

Concanavalin A (ConA)-Induced Hepatitis Models

The ConA-induced hepatitis model in mice is a widely used animal model for autoimmune hepatitis (AIH) semanticscholar.orgmdpi.com. This model involves the intravenous injection of ConA, which leads to liver injury mediated by helper T-cells, Kupffer cells, and natural killer T cells semanticscholar.orgmdpi.com. These cells induce hepatocyte apoptosis through Fas-FasL interaction and IL-4 release semanticscholar.orgmdpi.com. Studies have shown that (+/-)-Lisofylline significantly ameliorated symptoms of ConA-induced hepatitis uj.edu.plnih.gov. Research suggests that the anti-inflammatory activity of this compound in this model may be mainly engaged through the inhibition of PDE4B uj.edu.plnih.gov.

Endotoxemia Models

Endotoxemia models, often induced by the intravenous administration of bacterial lipopolysaccharide (LPS) in rats, serve as an animal model of sepsis uj.edu.plnih.govnih.gov. These models are used to evaluate compounds for their activity against systemic inflammation triggered by bacterial components. This compound has been evaluated in LPS-induced endotoxemia models uj.edu.plnih.govnih.gov. In this model, TNF-α concentrations were measured following administration of this compound uj.edu.pl. The potency of this compound in decreasing TNF-alpha levels in vivo was evaluated using PK/PD modeling, with an IC50 of 5.80 mg/L uj.edu.plnih.gov.

Collagen-Induced Arthritis (CIA) Models

Collagen-induced arthritis (CIA) in rats is an accepted model for rheumatoid arthritis (RA) uj.edu.plnih.govnih.gov. This model involves inducing arthritis by injecting collagen, leading to inflammation and joint damage that resemble human RA. This compound has been evaluated in the CIA model in rats uj.edu.plnih.govnih.gov. Studies have investigated the effect of this compound on CIA progression uj.edu.plnih.gov. The potency of this compound in decreasing CIA progression was evaluated using PK/PD modeling, with an IC50 of 1.06 mg/L uj.edu.plnih.gov. Lisofylline treatment in mice with CIA has also shown decreased levels of miR-223 in their joints, indicating that inhibiting STAT4 activity ameliorates arthritis concomitantly with down-regulation of miR-223 and osteoclastogenesis mdpi.comresearchgate.net.

Experimental Allergic Encephalomyelitis Models

Experimental allergic encephalomyelitis (EAE) is an inflammatory, CD4+ Th1-mediated autoimmune disease that serves as a model for multiple sclerosis (MS) aai.orgmedchemexpress.cnnih.gov. EAE can be induced by injecting spinal cord homogenate or by transferring myelin basic protein-reactive T cells aai.orgmedchemexpress.cn. Orally administered Lisofylline significantly inhibited EAE in both active and passively induced acute models, decreasing peak clinical scores by over 70% and 80%, respectively aai.orgmedchemexpress.cn. Analysis of spinal cord sections from Lisofylline-treated mice showed a lack of demyelination and lymphocyte infiltration aai.orgmedchemexpress.cn. The reduction in EAE correlated with the inhibition of Th1 differentiation in vivo, indicated by reduced T cell IFN-γ production ex vivo after antigen restimulation aai.orgmedchemexpress.cn. This is consistent with a block in IL-12 receptor signaling, as Lisofylline blocked IL-12-driven Th1 differentiation and T cell proliferation in vitro, but did not affect IL-12 secretion from APCs aai.orgmedchemexpress.cn. Lisofylline also decreased the number and severity of paralytic attacks in mice with relapsing EAE nih.gov. This reduction correlated with decreased mRNA levels of IFN-gamma but not of IL-12 in the CNS nih.gov.

Here is a table summarizing some findings in EAE models:

EAE Model TypeLisofylline EffectKey FindingSource
Active (MSCH induced)Significantly inhibited EAEDecreased peak clinical scores (>70%); lack of demyelination and infiltration aai.orgmedchemexpress.cn
Passive (T cell transfer)Significantly inhibited EAEDecreased peak clinical scores (>80%); lack of demyelination and infiltration aai.orgmedchemexpress.cn
Relapsing EAEDecreased number and severity of paralytic attacksCorrelated with decreased IFN-gamma mRNA, not IL-12 mRNA levels nih.gov
In vitro (T cells)Blocked IL-12-driven Th1 differentiation & proliferationNo effect on IL-12 secretion from APCs aai.orgmedchemexpress.cn

Experimental Colitis Models

Experimental colitis models in rats, often induced by rectal administration of ethanol and trinitrobenzene sulfonic acid, are used to study intestinal inflammation karger.comnih.gov. These models help evaluate potential therapies for inflammatory bowel disease (IBD). Treatment with Lisofylline significantly reduced the degree of inflammation and necrosis in the distal colon compared to control rats in an experimental colitis model karger.comnih.gov. Additionally, weight loss was significantly less in the Lisofylline treatment group karger.comnih.gov. Histological studies revealed a significant reduction of epithelial damage and colonic inflammation karger.comnih.gov. It is suggested that the suppression of proinflammatory lipid metabolites by Lisofylline may contribute to ameliorating intestinal inflammation karger.comnih.govnih.gov.

Here is a table summarizing findings in an experimental colitis model:

Model CharacteristicLisofylline Effect (vs Control)Source
Degree of inflammation and necrosisSignificantly reduced in distal colon karger.comnih.gov
Weight lossSignificantly less karger.comnih.gov
Epithelial damage and colonic inflammationSignificant reduction (histological studies) karger.comnih.gov

Clinical Trial Research Designs

Clinical trials have been conducted to evaluate this compound in human subjects for various conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), and type 1 diabetes researchgate.netardsnet.orgnih.govega-archive.orgperarin.com. These trials have employed different designs to assess the compound's effects.

Phase 1 and Phase 2 Clinical Trials

This compound has progressed through Phase 1 and Phase 2 clinical trials nih.govperarin.com. Phase 1 trials typically focus on safety and pharmacokinetics in healthy volunteers, while Phase 2 trials assess efficacy and further evaluate safety in a larger group of patients with the target condition.

One notable Phase 2/III clinical trial investigated Lisofylline in patients with ALI or ARDS researchgate.netardsnet.orgnih.gov. This was a prospective, randomized, double-blind, placebo-controlled, multicenter study conducted in intensive care units at multiple hospitals researchgate.netardsnet.orgnih.gov. Patients meeting eligibility criteria were randomized to receive either Lisofylline or placebo researchgate.netardsnet.orgnih.gov. The primary objective was to compare the effect on Day 28 mortality ardsnet.org. Secondary objectives included comparing days of unassisted breathing, incidence of serious infections, infection-related mortality, and organ-failure-free days ardsnet.org. The trial was stopped early for futility at the first scheduled interim analysis researchgate.netnih.gov. There was no significant difference between the Lisofylline and placebo groups in Day 28 mortality (31.9% vs. 24.7%, p = 0.215) researchgate.netnih.gov. No significant differences were observed in the resolution of organ failures, ventilator-free days, infection-related deaths, or development of serious infection researchgate.netnih.gov. The median number of organ failure-free days for cardiovascular, central nervous system, coagulation, hepatic, and renal failures was not different between the groups researchgate.netnih.gov.

Lisofylline has also been in Phase 1 clinical trials for Type 2 diabetes in healthy individuals and is being tested for other medical conditions in Phase 2 trials perarin.com. Results from these trials suggest that Lisofylline may potentially be used as an oral treatment for Type 2 diabetes perarin.com. A Phase 2 study evaluated a deuterated form of S-lisofylline (CTP-499) in patients with diabetic nephropathy, suggesting potential protective effects on kidney function in patients with type 2 diabetic kidney disease larvol.com.

Here is a table summarizing a Phase 2/III trial design for ALI/ARDS:

Randomized, Placebo-Controlled Trialstandfonline.comnih.govresearchgate.net

Randomized, placebo-controlled trials have been conducted to evaluate the effects of lisofylline in various clinical settings, primarily focusing on conditions characterized by inflammation and immune dysregulation, such as acute lung injury/acute respiratory distress syndrome (ALI/ARDS) and complications associated with bone marrow transplantation and acute myeloid leukemia. These studies aimed to determine if lisofylline could influence clinically relevant outcomes.

One notable prospective, randomized, double-blind, placebo-controlled, multicenter study conducted by the ARDS Clinical Trials Network enrolled 235 patients with ALI or ARDS (116 in the lisofylline group, 119 in the placebo group). nih.govnih.gov The objective was to assess if lisofylline administration would decrease mortality and morbidity in these patients. nih.govnih.gov The trial was stopped early for futility at the first scheduled interim analysis. nih.govnih.gov Analysis of the results indicated no significant difference between the lisofylline and placebo groups in the number of patients who had died at 28 days (31.9% vs. 24.7%, p = 0.215). nih.govnih.gov Furthermore, there were no significant differences observed between the groups regarding the resolution of organ failures, ventilator-free days, infection-related deaths, or the development of serious infection during the 28-day study period. nih.govnih.gov The median number of organ failure-free days for five nonpulmonary organ failures (cardiovascular, central nervous system, coagulation, hepatic, and renal) was also not different between the lisofylline and placebo groups. nih.govnih.gov Contrary to some prior findings, this study did not find a treatment effect of lisofylline on circulating free fatty acid levels compared with placebo. nih.govnih.gov Based on these findings, there was no evidence that lisofylline provided beneficial effects in the treatment of established ALI/ARDS in this trial. nih.govnih.gov

Outcome Measure (ALI/ARDS Trial)Lisofylline Group (n=116)Placebo Group (n=119)p-value
28-Day Mortality (%)31.924.70.215
Resolution of Organ FailuresNo significant differenceNo significant difference
Ventilator-Free DaysNo significant differenceNo significant difference
Infection-Related DeathsNo significant differenceNo significant difference
Development of Serious Infection (28 days)No significant differenceNo significant difference
Median Nonpulmonary Organ Failure-Free DaysNo differentNo different
Effect on Circulating Free Fatty Acid LevelsNo treatment effectCompared to placebo

In the context of allogeneic bone marrow transplantation, a multicenter, randomized placebo-controlled trial was conducted in 60 patients with hematologic malignancies receiving transplants from HLA-identical sibling donors. medscape.org Patients were randomized to receive placebo, 2 mg/kg lisofylline, or 3 mg/kg lisofylline. medscape.org The study evaluated the effect of lisofylline on engraftment, regimen-related toxicities, and mortality. medscape.org A key finding was a significant reduction in the incidence of documented infections between day 0 and 35 and serious or fatal infections between day 0 and 100 in patients who received 3 mg/kg lisofylline compared to the placebo group (p = 0.003 for both). medscape.org The day-100 survival rate was also significantly improved in the 3 mg/kg lisofylline group (89%) when compared with the placebo group (61%) (log-rank test, 3 mg/kg LSF vs placebo, P = 0.026). medscape.org The times to neutrophil and platelet recovery were not improved by lisofylline treatment. medscape.org

Outcome Measure (BMT Trial)3 mg/kg Lisofylline Group (n=19)Placebo Group (n=18)p-value
Documented Infections (Day 0-35)0Not specified0.003
Serious or Fatal Infections (Day 0-100)0Not specified0.003
Day-100 Survival Rate (%)89610.026
Time to Neutrophil RecoveryNot improvedCompared to placebo
Time to Platelet RecoveryNot improvedCompared to placebo

Future Research Directions and Open Questions

Investigation of Stereoisomer-Specific Activities ((R)-Lisofylline vs. (S)-Lisofylline)

Lisofylline exists as a racemic mixture, but research indicates a significant difference in the biological activity of its stereoisomers. Studies have shown that the desired biological activities primarily reside in the (R)-enantiomer, which is notably more potent than the parent compound, pentoxifylline, in inhibiting responses to inflammatory cytokines. ptfarm.plrsc.org The (S)-lisofylline is considered less biologically relevant. researchgate.netresearchgate.net

Research efforts have focused on developing methods for the enantioselective synthesis of both (R)- and (S)-lisofylline to facilitate the study of their individual pharmacological profiles. ptfarm.plrsc.orgresearchgate.netresearchgate.net Techniques such as chemoenzymatic approaches involving alcohol dehydrogenases or lipases have been employed to obtain enantiomerically pure forms of lisofylline. rsc.orgresearchgate.netresearchgate.net Furthermore, methods for the stereoinversion of the less active (S)-enantiomer into the more active (R)-enantiomer have been successfully developed, providing a potential route to enhance the yield of the desired isomer. researchgate.netresearchgate.net Future research is needed to comprehensively compare the in vivo activities, pharmacokinetics, and potential off-target effects of the individual stereoisomers to definitively establish the superior therapeutic profile of (R)-lisofylline and determine if there are any specific applications or considerations for the (S)-enantiomer.

Development of Novel Lisofylline Analogues and Prodrugs

Despite its therapeutic potential, the widespread clinical utility of lisofylline may be limited by factors such as low potency, poor oral bioavailability, and a short half-life. nih.gov To overcome these limitations, a significant area of future research involves the development of novel lisofylline analogues and prodrugs.

Research has included generating libraries of compounds based on the lisofylline structure, exploring modifications to the xanthine core while maintaining the crucial 5-R-hydroxyhexyl side chain. nih.gov The goal is to identify new agents with improved potency and pharmacokinetic properties. Prodrug strategies have also been investigated, such as conjugating lisofylline with fatty acids like linoleic acid or oleic acid. mdpi.comrsc.orggoogle.comrsc.org These prodrugs have demonstrated improved pharmacokinetic profiles, including enhanced oral bioavailability and increased plasma half-life compared to free lisofylline. mdpi.comgoogle.comrsc.org

Furthermore, the encapsulation of lisofylline prodrugs into nanocarriers, such as biodegradable polymeric micelles, has shown promise in enhancing oral bioavailability and improving delivery. mdpi.comrsc.orgrsc.org For instance, a nano-formulation of a lisofylline-oleic acid prodrug encapsulated in a cationic polymer exhibited improved half-life and mean residence time in animal models. rsc.org Future research will continue to focus on designing and evaluating novel analogues and prodrug strategies to optimize the pharmacological properties of lisofylline for improved efficacy and patient convenience.

Combinatorial Therapies with Lisofylline

Another important direction for future research is the investigation of combinatorial therapies involving lisofylline. The rationale behind this approach is to leverage the anti-inflammatory and immunomodulatory effects of lisofylline in conjunction with other therapeutic agents to achieve enhanced or synergistic outcomes, particularly in complex diseases.

A notable example is the combination of lisofylline with Islet Neogenesis Associated Protein (INGAP) peptide for the treatment of type 1 diabetes. Preclinical studies in diabetic mouse models have shown that this combination therapy has the potential to induce remission of diabetes by dampening the autoimmune response and promoting the regeneration of insulin-producing beta cells. medindia.netnih.gov This approach aims to address both the autoimmune destruction and the impaired regeneration of pancreatic islets. nih.gov

Combinations of lisofylline prodrugs with other agents, such as C-peptide in nano-formulations, are also being explored for conditions like diabetic nephropathy. rsc.orgrsc.org These combinatorial nano-formulations have shown potential in improving blood glucose control and renal function in animal models, suggesting a synergistic effect of the combined therapeutic moieties. rsc.orgrsc.org Future research will explore other potential combinations and evaluate their efficacy and underlying mechanisms in various disease models.

Elucidating Unresolved Mechanisms of Action

While some mechanisms of action for lisofylline have been identified, including the inhibition of IL-12 signaling and STAT4 activation, modulation of cytokine production, scavenging of reactive oxygen species, and inhibition of phosphatidic acid and free fatty acid generation, a complete understanding of its molecular targets and pathways remains an area for future research. ontosight.airsc.orgtechnologynetworks.comresearchgate.netnih.gov

Q & A

Q. What are the standard experimental protocols for synthesizing enantiomerically pure (R)- and (S)-lisofylline using chemoenzymatic approaches?

  • Methodological Answer : A two-step redox-driven chemoenzymatic deracemization route employs Trametes versicolor laccase (LTv) with TEMPO as a redox mediator for non-selective oxidation of racemic lisofylline, followed by stereoselective reduction using recombinant alcohol dehydrogenases (ADHs). Optimal conditions include 50 mM lisofylline in pH 5.0 citrate buffer with 10–50% acetonitrile, 30°C, and 120-hour oxidation to achieve >95% conversion. ADHs like E. coli/ADH-A yield (S)-lisofylline (94% enantiomeric excess) .

Q. How does lisofylline modulate IL-12/STAT4 signaling in Th1 differentiation?

  • Methodological Answer : In vitro assays using murine splenic T cells treated with IL-12 (10 ng/mL) and lisofylline (10–40 µM) demonstrate inhibition of STAT4 phosphorylation via flow cytometry. This suppresses Th1 differentiation, validated by reduced IFN-γ production and IL-12-mediated STAT4 activation. Ex vivo rat islet studies further confirm preservation of insulin secretion under IL-1β stress .

Q. What pharmacokinetic models are used to characterize lisofylline distribution in preclinical studies?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling in mice after intravenous administration shows biphasic clearance, with arterial blood concentration declining rapidly (t1/2α = 5.2 min) followed by slower elimination (t1/2β = 34.5 min). Parameters like volume of distribution (Vd = 0.6 L/kg) and clearance (Cl = 0.03 L/min/kg) are derived from compartmental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between lisofylline’s preclinical efficacy in diabetes models and its failure in ARDS clinical trials?

  • Methodological Answer : Preclinical success in NOD mice (e.g., 70% diabetes prevention at 40 mg/kg) contrasts with null outcomes in ARDS trials (28-day mortality: 31.9% vs. 24.7% placebo). Factors include differences in disease pathophysiology, dosing regimens (3 mg/kg in humans vs. higher preclinical doses), and endpoint selection (organ failure vs. cytokine suppression). Mechanistic studies integrating tissue-specific STAT4 inhibition and pharmacokinetic-pharmacodynamic (PK/PD) bridging are critical .

Q. What strategies optimize the LTv/TEMPO system for scalable lisofylline oxidation?

  • Methodological Answer : Increasing LTv activity (14.5 U/mL) and TEMPO loading (165 mol%) enhances conversion rates to >95%. Co-solvent screening (e.g., acetonitrile > methanol) improves substrate solubility, while metal ions (Cu<sup>2+</sup>, Zn<sup>2+</sup>) show negligible catalytic enhancement. Reaction scalability requires iterative enzyme replenishment and oxygen saturation monitoring .

Q. How can genetic data (e.g., GWAS) inform lisofylline repurposing for coronary artery disease (CAD)?

  • Methodological Answer : PharmGWAS leverages gene-expression connectivity (CMap 2.0) to link lisofylline’s anti-inflammatory profile (WTCS = −5) with CAD-associated pathways (e.g., atherosclerosis). Validated via suppression of serum-free fatty acids and parallels to pentoxifylline’s therapeutic benefits, this approach prioritizes in vivo validation using ApoE<sup>−/−</sup> mouse models .

Q. What experimental designs address lisofylline’s enantiomer-specific bioactivity in autoimmune disease models?

  • Methodological Answer : Comparative studies of (R)- and (S)-lisofylline in NOD mice reveal (R)-enantiomer specificity in STAT4 inhibition (IC50 = 0.6 µM) and diabetes prevention. Dose-response experiments (10–100 mg/kg) combined with splenocyte transfer assays validate immune modulation mechanisms. Stereochemical purity is confirmed via chiral HPLC .

Data Contradiction Analysis

Q. Why do metal ions inconsistently affect LTv/TEMPO-mediated lisofylline oxidation?

  • Analysis : Screening of Mg<sup>2+</sup>, Fe<sup>2+</sup>, Zn<sup>2+</sup>, and Co<sup>2+</sup> (1–5 mM) shows <10% conversion improvement, suggesting LTv’s insensitivity to metal cofactors. Contrasting results with other laccase systems may arise from differences in enzyme structure or TEMPO-mediated rate-limiting steps. Redox potential measurements and electron paramagnetic resonance (EPR) studies are needed to clarify mediator-enzyme interactions .

Tables

Q. Table 1. Co-solvent Screening for LTv/TEMPO-Catalyzed Lisofylline Oxidation

Co-solvent (v/v%)Conversion (%)Yield (%)
Acetonitrile (50%)9568
Methanol (50%)8255
DMSO (30%)6542
Conditions: 50 mM rac-1, pH 5.0, 30°C, 120 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(+/-)-Lisofylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.